Mutant EGFR Selectivity: 300-Fold Therapeutic Window Over Wild-Type EGFR
Abivertinib maleate demonstrates nearly 300-fold greater potency against EGFR-activating and resistance mutations compared with wild-type EGFR, a selectivity margin that exceeds class-level expectations for third-generation EGFR-TKIs and supports its favorable tolerability profile [1].
| Evidence Dimension | Mutant vs. wild-type EGFR selectivity ratio |
|---|---|
| Target Compound Data | ~300-fold greater potency against mutant EGFR vs. wild-type EGFR |
| Comparator Or Baseline | Class benchmark: Osimertinib exhibits approximately 50- to 200-fold selectivity depending on assay conditions (cross-study comparable baseline) |
| Quantified Difference | ~300-fold selectivity (target) vs. 50-200× (class benchmark) |
| Conditions | Biochemical kinase inhibition assays (ACEA Pharmaceutical Research data cited in press release) |
Why This Matters
Higher mutant selectivity is directly correlated with reduced on-target wild-type EGFR inhibition in normal tissues, translating clinically to a differentiated adverse event profile with lower incidence of grade ≥3 rash and diarrhea relative to less selective agents.
- [1] Sorrento Therapeutics. Press Release: Positive Pivotal Trial Results of Abivertinib for NSCLC. August 23, 2022. View Source
